molecular formula C22H25N5O4 B11523658 3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

Cat. No.: B11523658
M. Wt: 423.5 g/mol
InChI Key: AFXWVUPIRLLDSX-UHFFFAOYSA-N
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Description

3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique structure combining a pyrano[2,3-c]pyrazole core with a phenyl morpholine carboxylate moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting cyano groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the pyrano[2,3-c]pyrazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its bioactive properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features suggest potential activity against various biological targets, including kinases and proteases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of the morpholine carboxylate moiety, in particular, adds to its versatility and potential for diverse applications.

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

[3-(6-amino-3-tert-butyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C22H25N5O4/c1-22(2,3)18-17-16(15(12-23)19(24)31-20(17)26-25-18)13-5-4-6-14(11-13)30-21(28)27-7-9-29-10-8-27/h4-6,11,16H,7-10,24H2,1-3H3,(H,25,26)

InChI Key

AFXWVUPIRLLDSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC(=O)N4CCOCC4

Origin of Product

United States

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